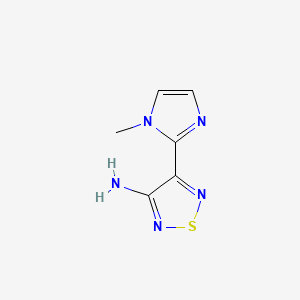
4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine is a heterocyclic compound that features both imidazole and thiadiazole rings. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with thiadiazole derivatives in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiadiazole rings .
Wissenschaftliche Forschungsanwendungen
4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1-Methyl-1H-imidazol-2-yl)benzaldehyde
- 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
- 1-(2-Methyl-1H-imidazol-4-yl)ethanone .
Uniqueness
4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine stands out due to its unique combination of imidazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various research fields .
Eigenschaften
Molekularformel |
C6H7N5S |
|---|---|
Molekulargewicht |
181.22 g/mol |
IUPAC-Name |
4-(1-methylimidazol-2-yl)-1,2,5-thiadiazol-3-amine |
InChI |
InChI=1S/C6H7N5S/c1-11-3-2-8-6(11)4-5(7)10-12-9-4/h2-3H,1H3,(H2,7,10) |
InChI-Schlüssel |
VMSXLIDQWOVVMX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1C2=NSN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



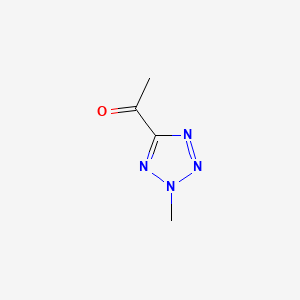
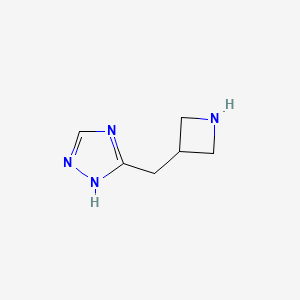



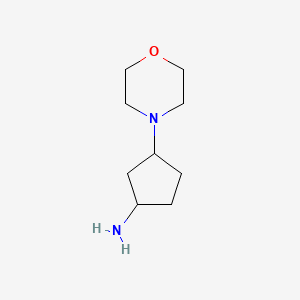
![1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine](/img/structure/B13533135.png)
![4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane](/img/structure/B13533144.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13533164.png)
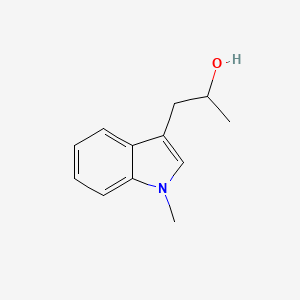

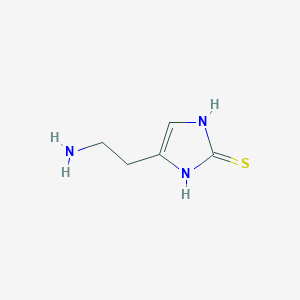
![[1-(Cyclopropylmethyl)cyclobutyl]methanamine](/img/structure/B13533193.png)
